molecular formula C7H9NO3 B11815095 Ethyl 2-aminofuran-3-carboxylate

Ethyl 2-aminofuran-3-carboxylate

Cat. No.: B11815095
M. Wt: 155.15 g/mol
InChI Key: MATCSDDESHDMCP-UHFFFAOYSA-N
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Description

Ethyl 2-aminofuran-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H9NO3 It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminofuran-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with ammonia can yield this compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 2-aminofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-aminofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiophene-3-carboxylate: Similar structure but contains sulfur instead of oxygen.

    Ethyl 2-aminopyridine-3-carboxylate: Contains a nitrogen atom in the ring structure.

    Ethyl 2-aminopyrimidine-3-carboxylate: Contains two nitrogen atoms in the ring structure.

Uniqueness

Ethyl 2-aminofuran-3-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and biological properties compared to its sulfur or nitrogen-containing analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-aminofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATCSDDESHDMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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